- Old Concepts, New Application - Additive-Free Hydrogenation of Nitriles Catalyzed by an Air Stable Alkyl Mn(I) Complex, Advanced Synthesis & Catalysis, 2019, 361(23), 5412-5420
Cas no 929-73-7 (Dodecylamine Hydrochloride)
Dodecylamine Hydrochloride structure
Product Name:Dodecylamine Hydrochloride
Número CAS:929-73-7
MF:C12H28ClN
Megavatios:221.810422897339
MDL:MFCD00042017
CID:83215
PubChem ID:458426
Update Time:2024-10-26
Dodecylamine Hydrochloride Propiedades químicas y físicas
Nombre e identificación
-
- dodecylammonium chloride
- Dodecylamine Hydrochloride
- dodecan-1-amine,hydrochloride
- Laurylamine Hydrochloride
- dodecanamine hydrochloride
- Dodecan-1-amine Hydrochloride
- n-Dodecylamine hydrochloride
- Dodecylamine, hydrochloride
- 1-Dodecanamine, hydrochloride (1:1)
- 1V1470J2MF
- Armeen 12d hydrochloride
- Dodecylamine HCl
- Dodecyl-Ammonium Chloride
- 1-dodecanamine hydrochloride
- DSSTox_CID_24322
- DSSTox_RID_80153
- DSSTox_GSID_44322
- 1-Aminododecane hydrochloride
- Dodecylamine hydrochloride, 99%
- TWFQJFPTTMIETC-
- 1-Dodecanamine, hydrochloride (9CI)
- Dodecylamine, hydrochloride (8CI)
- Laurylammonium chloride
- n-Dodecylammonium chloride
- A805210
- Tox21_301702
- dodecan-1-amine;hydrochloride
- AS-58765
- D1452
- Z104474358
- 1-DODECANAMINE, HYDROCHLORIDE
- MFCD00042017
- CAS-929-73-7
- LAURAMINE HYDROCHLORIDE
- CHEMBL113050
- AKOS009031395
- NCGC00257552-01
- Q27252928
- DTXCID7024322
- EN300-19586
- DTXSID9044322
- 1-Dodecylamine hydrochloride
- 929-73-7
-
- MDL: MFCD00042017
- Renchi: 1S/C12H27N.ClH/c1-2-3-4-5-6-7-8-9-10-11-12-13;/h2-13H2,1H3;1H
- Clave inchi: TWFQJFPTTMIETC-UHFFFAOYSA-N
- Sonrisas: Cl.NCCCCCCCCCCCC
- Brn: 3553943
Atributos calculados
- Calidad precisa: 221.19100
- Masa isotópica única: 221.191
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 2
- Recuento de receptores de enlace de hidrógeno: 1
- Recuento de átomos pesados: 14
- Cuenta de enlace giratorio: 10
- Complejidad: 81.2
- Recuento de unidades de unión covalente: 2
- Recuento del Centro estereoscópico atómico definido: 0
- Recuento de centros estereoscópicos atómicos indefinidos: 0
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 0
- Carga superficial: 0
- Recuento de constructos de variantes mutuas: none
- Xlogp3: none
- Superficie del Polo topológico: 26
Propiedades experimentales
- Color / forma: 未确定
- Punto de fusión: 186-188°C
- Punto de ebullición: 258.6°Cat760mmHg
- Punto de inflamación: 100.4°C
- PSA: 26.02000
- Logp: 5.36830
- Disolución: 未确定
Dodecylamine Hydrochloride Información de Seguridad
-
Símbolo:
- Promover:警告
- Palabra de señal:Warning
- Instrucciones de peligro: H302-H315-H319
- Declaración de advertencia: P264-P270-P280-P301+P312+P330-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313-P501
- Código de categoría de peligro: 36/37/38-22
- Instrucciones de Seguridad: S24/25
- Rtecs:JR6750000
-
Señalización de mercancías peligrosas:
- Términos de riesgo:R36/37/38; R22
- TSCA:Yes
- Condiciones de almacenamiento:4℃条件下存储,-4℃存储更佳
Dodecylamine Hydrochloride PrecioMás >>
| Clasificación relacionada | No. | Product Name | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | CD802-5g |
Dodecylamine Hydrochloride |
929-73-7 | 98.0%(T) | 5g |
¥150.0 | 2022-05-30 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | CD802-25g |
Dodecylamine Hydrochloride |
929-73-7 | 98.0%(T) | 25g |
¥460.0 | 2022-05-30 | |
| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | D1452-100G |
Dodecylamine Hydrochloride |
929-73-7 | >98.0%(T) | 100g |
¥660.00 | 2024-04-15 | |
| TRC | D535775-250mg |
Dodecylamine Hydrochloride |
929-73-7 | 250mg |
$58.00 | 2023-05-18 | ||
| TRC | D535775-500mg |
Dodecylamine Hydrochloride |
929-73-7 | 500mg |
$75.00 | 2023-05-18 | ||
| TRC | D535775-2.5g |
Dodecylamine Hydrochloride |
929-73-7 | 2.5g |
$ 50.00 | 2022-06-05 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X68055-5g |
Dodecan-1-amine hydrochloride |
929-73-7 | ≥98% | 5g |
¥78.0 | 2023-09-05 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X68055-25g |
Dodecan-1-amine hydrochloride |
929-73-7 | ≥98% | 25g |
¥178.0 | 2023-09-05 | |
| Fluorochem | 024835-25g |
Dodecylamine hydrochloride |
929-73-7 | >98.0%(T) | 25g |
£25.00 | 2022-02-28 | |
| Fluorochem | 024835-100g |
Dodecylamine hydrochloride |
929-73-7 | >98.0%(T) | 100g |
£60.00 | 2022-02-28 |
Dodecylamine Hydrochloride Métodos de producción
Métodos de producción 1
Condiciones de reacción
1.1 Reagents: Hydrogen Catalysts: (OC-6-22)-Tricarbonyl[1,1′-(1,2-ethanediyl)bis[1,1-dipropylphosphine-κP]]methylm… Solvents: Toluene ; 18 h, 50 bar, 100 °C
1.2 Reagents: Hydrochloric acid Solvents: Diethyl ether ; rt
1.2 Reagents: Hydrochloric acid Solvents: Diethyl ether ; rt
Referencia
Métodos de producción 2
Condiciones de reacción
1.1 Reagents: 1,1,3,3-Tetramethyldisiloxane Catalysts: Titanium isopropoxide Solvents: Toluene ; 24 h, 60 °C; 60 °C → rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified
1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified
Referencia
- Straightforward access to cyclic amines by dinitriles reduction, Tetrahedron, 2014, 70(4), 975-983
Métodos de producción 3
Métodos de producción 4
Condiciones de reacción
1.1 Reagents: Hydrogen Catalysts: Potassium tert-butoxide , Silver , Titania Solvents: 1,4-Dioxane ; 24 h, 40 bar, 150 °C; 150 °C → rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; 20 min, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; 20 min, rt
Referencia
- Recyclable Silver-Catalyzed Selective Hydrogenation of Imides to Primary Amines via Dual C-N Bond Cleavage, Organic Letters, 2023, 25(17), 3066-3071
Métodos de producción 5
Condiciones de reacción
1.1 Reagents: Hydrogen Catalysts: Stereoisomer of [2-[bis(1-methylethyl)phosphino-κP]-N-[2-[bis(1-methylethyl)phos… Solvents: Isopropanol ; 3 h, 30 bar, 70 °C; 70 °C → rt
1.2 Reagents: Hydrochloric acid Solvents: Diethyl ether , Methanol ; acidified, rt
1.2 Reagents: Hydrochloric acid Solvents: Diethyl ether , Methanol ; acidified, rt
Referencia
- Mild and selective hydrogenation of aromatic and aliphatic (di)nitriles with a well-defined iron pincer complex, Nature Communications, 2014, 5,
Métodos de producción 6
Condiciones de reacción
1.1 Reagents: Phenylsilane Catalysts: Zinc triflate , (TB-5-12)-Tetracarbonyl[1,3-dihydro-1,3-bis(2,4,6-trimethylphenyl)-2H-imidazol-2… Solvents: Cyclohexane ; 20 h, 110 °C; 110 °C → rt
1.2 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane ; rt
1.2 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane ; rt
Referencia
- Tandem Fe/Zn or Fe/In Catalysis for the Selective Synthesis of Primary and Secondary Amines via Selective Reduction of Primary Amides, ChemCatChem, 2022, 14(9),
Métodos de producción 7
Métodos de producción 8
Métodos de producción 9
Condiciones de reacción
1.1 Reagents: Hydrogen , Ammonia Catalysts: 2365462-76-4 (γ-Al2O3 supported) Solvents: Water ; 20 h, 80 °C
1.2 Reagents: Hydrochloric acid Solvents: Diethyl ether
1.2 Reagents: Hydrochloric acid Solvents: Diethyl ether
Referencia
- General synthesis of primary amines via reductive amination employing a reusable nickel catalyst, Nature Catalysis, 2019, 2(1), 71-77
Métodos de producción 10
Condiciones de reacción
1.1 Reagents: Titanium isopropoxide , 1,1,3,3-Tetramethyldisiloxane Solvents: Toluene ; 24 h, 60 °C
1.2 Reagents: Hydrochloric acid ; acidified
1.2 Reagents: Hydrochloric acid ; acidified
Referencia
- A mild and efficient method for the reduction of nitriles, Tetrahedron Letters, 2009, 50(50), 7005-7007
Métodos de producción 11
Condiciones de reacción
1.1 Reagents: Hydrogen Catalysts: Potassium tert-butoxide , (OC-6-33)-Bromotricarbonyl[1,1′-(1,2-ethanediyl)bis[1,1-dipropylphosphine-κP]]ma… Solvents: Toluene ; 18 h, 50 bar, 100 °C
Referencia
- Hydrogenation of Nitriles and Ketones Catalyzed by an Air-Stable Bisphosphine Mn(I) Complex, Organic Letters, 2018, 20(22), 7212-7215
Métodos de producción 12
Condiciones de reacción
1.1 Reagents: Sodium triethylborohydride Catalysts: Cobalt dibromide Solvents: Tetrahydrofuran ; rt
1.2 Reagents: Hydrogen ; 12 h, 20 bar, 110 °C
1.3 Reagents: Hydrochloric acid Solvents: Diethyl ether ; rt
1.2 Reagents: Hydrogen ; 12 h, 20 bar, 110 °C
1.3 Reagents: Hydrochloric acid Solvents: Diethyl ether ; rt
Referencia
- Switching the Selectivity of Cobalt-Catalyzed Hydrogenation of Nitriles, ACS Catalysis, 2018, 8(10), 9125-9130
Métodos de producción 13
Métodos de producción 14
Condiciones de reacción
1.1 Reagents: Pinacolborane Catalysts: Cobalt(1+), [2,6-bis[[bis(1-methylethyl)phosphino-κP]methylamino]phenyl-κC]nitro… Solvents: Benzene ; 24 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Diethyl ether ; rt
1.2 Reagents: Hydrochloric acid Solvents: Diethyl ether ; rt
Referencia
- Synthesis, Characterization, and Catalytic Reactivity of {CoNO}8 PCP Pincer Complexes, Organometallics, 2020, 39(14), 2594-2601
Métodos de producción 15
Métodos de producción 16
Condiciones de reacción
1.1 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ; 10 min, rt
1.2 Solvents: Methanol ; 1 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Methanol
1.2 Solvents: Methanol ; 1 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Methanol
Referencia
- A convenient method for the preparation of primary amines using tritylamine, Tetrahedron Letters, 2005, 46(8), 1357-1360
Métodos de producción 17
Métodos de producción 18
Condiciones de reacción
Referencia
- A headgroup linker perturbs pKa via acyl chain migration: designing base-labile supramolecular assemblies, Chemical Communications (Cambridge, 2018, 54(34), 4282-4285
Métodos de producción 19
Condiciones de reacción
Referencia
- Hydrogen bond directed synthesis of pyridazine and naphthyridine containing macrocycles, Chemical Communications (Cambridge, 2005, (46), 5751-5753
Métodos de producción 20
Condiciones de reacción
Referencia
- Synthesis and bactericidal activity of salts of higher aliphatic amines, Khimiko-Farmatsevticheskii Zhurnal, 1983, 17(6), 675-9
Dodecylamine Hydrochloride Raw materials
- Dodecanal
- Dodecylamine
- Dodecanamide
- 1H-Isoindole-1,3(2H)-dione, 2-dodecyl-
- Undecyl cyanide
- Benzenemethanamine, N-dodecyl-α,α-diphenyl-
Dodecylamine Hydrochloride Preparation Products
Dodecylamine Hydrochloride Literatura relevante
-
Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
-
Hongxia Li,Aikifa Raza,Qiaoyu Ge,Jin-You Lu,TieJun Zhang Soft Matter, 2020,16, 6841-6849
-
Eléonore Resongles,Corinne Casiot,Françoise Elbaz-Poulichet,Rémi Freydier,Odile Bruneel,Christine Piot,Sophie Delpoux,Aurélie Volant,Angélique Desoeuvre Environ. Sci.: Processes Impacts, 2013,15, 1536-1544
-
Long Deng,Qian Zou,Biao Liu,Wenhui Ye,Chengfei Zhuo,Li Chen,Ze-Yuan Deng,Ya-Wei Fan,Jing Li Food Funct., 2018,9, 4234-4245
-
Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
Related Categories
- Disolventes y Químicos Orgánicos Compuestos Orgánicos Compuestos orgánicos de nitrógeno compuestos organonitrógenos aminas Aminas primarias
- Aparte, solo mostrar el texto traducido. Aditivos químicos, solo mostrar el texto traducido. Aditivos funcionales
- Aparte, solo mostrar el texto traducido. Aditivos químicos, solo mostrar el texto traducido.
929-73-7 (Dodecylamine Hydrochloride) Productos relacionados
- 10581-69-8(1,5-Pentanediamine-1,5-14C2,dihydrochloride (6CI,7CI,8CI,9CI))
- 142-81-4(Hexylamine Hydrochloride)
- 142-65-4(1-Pentanamine,hydrochloride (1:1))
- 1838-04-6(1-Tetradecanamine,hydrochloride (1:1))
- 6055-52-3(1,6-Diaminohexane Dihydrochloride)
- 143-09-9(1-Decylamine Hydrochloride)
- 1602-97-7(1-Hexadecanamine,hydrochloride (1:1))
- 142-95-0(Octylamine Hydrochloride)
- 1838-08-0(Octadecylamine hydrochloride)
- 15536-15-9(1,7-Heptanediamine,hydrochloride (1:2))
Proveedores recomendados
Wuhan ChemNorm Biotech Co.,Ltd.
Miembros de la medalla de oro
Proveedor de China
Reactivos
Shanghai Aoguang Biotechnology Co., Ltd
Miembros de la medalla de oro
Proveedor de China
Lote
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Miembros de la medalla de oro
Proveedor de China
Reactivos
TAIXING JOXIN BIO-TEC CO.,LTD.
Miembros de la medalla de oro
Proveedor de China
Lote
Xiamen PinR Bio-tech Co., Ltd.
Miembros de la medalla de oro
Proveedor de China
Lote